molecular formula C12H15NO B2705255 1-(3,4-Dimethylphenyl)pyrrolidin-2-one CAS No. 343375-66-6

1-(3,4-Dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2705255
CAS No.: 343375-66-6
M. Wt: 189.258
InChI Key: GSLPUNOKUQQOMP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 3,4-dimethylphenyl substituent at the 1-position of the lactam ring. Pyrrolidin-2-one derivatives are widely studied for their diverse pharmacological activities, including acetylcholinesterase inhibition and antimicrobial properties.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-5-6-11(8-10(9)2)13-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLPUNOKUQQOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines. Mechanistically, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Properties

1-(3,4-Dimethylphenyl)pyrrolidin-2-one has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through modulation of key signaling pathways.

Case Study 1 : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, including human melanoma and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell migration, making it a candidate for further development as an anticancer agent.

Case Study 2 : A recent study evaluated the compound's efficacy in reducing cell viability in human triple-negative breast cancer cells, showing an IC50 value comparable to established chemotherapeutics .

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)15Induces apoptosis
IGR39 (Melanoma)12Inhibits cell migration
PPC-1 (Prostate)10Modulates signaling pathways

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for preventing oxidative stress-related damage in cells.

Case Study 3 : The antioxidant activity was assessed using the Ferric Reducing Antioxidant Power (FRAP) assay, showing that this compound has a higher antioxidant capacity than protocatechuic acid, indicating its potential use in formulations aimed at reducing oxidative damage.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Variations in the synthesis can lead to derivatives with altered biological activities.

Derivative Name Structure Biological Activity
1-(3-Chlorophenyl)pyrrolidin-2-oneStructureModerate anticancer properties
1-(4-Fluorophenyl)pyrrolidin-2-oneStructureExhibits anti-inflammatory effects

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects through a series of biochemical reactions, which may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

  • Methoxy substituents (e.g., in 10b) enhance polarity, which may reduce metabolic stability but improve solubility .

Pharmacological Activity Profiles

Anti-Alzheimer’s Potential

  • 1-(3,4-Dimethoxybenzyl)-pyrrolidin-2-one derivatives (e.g., compound 18c in ) exhibit potent acetylcholinesterase inhibition (comparable to donepezil) due to the dimethoxybenzyl group’s optimal balance of hydrophobicity and electronic effects .
  • 1-(3,4-Dimethylphenyl)pyrrolidin-2-one : While direct data are unavailable, its dimethylphenyl group may enhance binding to hydrophobic pockets in acetylcholinesterase, though reduced polarity could limit solubility compared to methoxy analogues .

Antimicrobial Activity

  • 1-(4-Hydroxyphenyl)-pyrrolidin-2-one derivatives demonstrate moderate antimicrobial activity, attributed to the hydroxyl group’s ability to disrupt microbial membranes . The dimethylphenyl variant’s increased hydrophobicity might enhance membrane interaction but could also reduce selectivity .

Physicochemical Properties

Property This compound (Predicted) 1-(4-Fluorophenyl)pyrrolidin-2-one 1-(4-Methoxybenzyl)-pyrrolidin-2-one
Molecular Weight ~217.3 g/mol ~193.2 g/mol ~281.3 g/mol
LogP (Estimated) ~2.5 ~1.8 ~2.1
Melting Point Not reported Not reported Not reported

Notes:

  • The dimethylphenyl group increases molecular weight and logP compared to fluorophenyl analogues, favoring lipid bilayer penetration but risking solubility challenges .
  • Methoxybenzyl derivatives (e.g., 10b) balance logP and molecular weight, aligning with optimal drug-likeness criteria .

Biological Activity

1-(3,4-Dimethylphenyl)pyrrolidin-2-one, also known as a pyrrolidinone derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. Below is a detailed exploration of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H15NO
  • Molecular Weight : 189.25 g/mol
  • CAS Number : 343375-66-1

The compound features a pyrrolidinone ring substituted with a dimethylphenyl group, which is crucial for its biological activity.

Research indicates that pyrrolidinones can exert their effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : The compound can affect pathways related to cell adhesion, migration, and invasion, particularly in cancer cells.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including breast (MDA-MB-231) and pancreatic (PANC-1) cancer cells. The reported IC50 values range from 10 to 30 µM depending on the cell line and experimental conditions .
  • Mechanistic Studies : The compound was shown to impair cell invasion and migration in a concentration-dependent manner. For instance, treatment with 25 µM of the compound resulted in a significant reduction in MDA-MB-231 cell migration as assessed by wound healing assays .

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. The compound's effectiveness against bacterial strains has been evaluated, although further research is needed to establish its clinical relevance .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Notes
AnticancerMDA-MB-23125Significant inhibition of proliferation
AnticancerPANC-130Impaired invasion and migration
AntimicrobialE. coliTBDPreliminary findings

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study evaluating the binding affinity and biological activity of pyrrolidinone derivatives, it was found that this compound exhibited significant cytotoxicity against MDA-MB-231 cells. The study utilized flow cytometry to analyze apoptosis induction and reported that treatment with the compound led to increased apoptotic cell populations compared to controls .

Case Study 2: Mechanistic Insights into Migration Inhibition

Another investigation focused on the compound's ability to inhibit gelatinase activity (MMP-9), an enzyme critical for tumor invasion. The results indicated that at concentrations above 20 µM, the compound effectively reduced MMP-9 activity in treated cells . This suggests a potential mechanism through which the compound may exert its anticancer effects.

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